molecular formula C9H15NO2 B3039994 trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1439806-77-5

trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B3039994
CAS RN: 1439806-77-5
M. Wt: 169.22 g/mol
InChI Key: HZIZQFKOPQTSSA-HTQZYQBOSA-N
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Description

The compound trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxazine class of heterocyclic compounds. Oxazines are characterized by a nitrogen and an oxygen atom in a six-membered heterocyclic ring system. This particular compound is a trans-fused derivative, which implies that the substituents at the fusion point of the ring system are on opposite sides.

Synthesis Analysis

The synthesis of related oxazine compounds involves the reaction of amino alcohols with aldehydes or ketones. For instance, the synthesis of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine was achieved by reacting N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal . Although the specific synthesis of trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the methylation of the nitrogen atom post-synthesis.

Molecular Structure Analysis

The molecular structure of oxazine derivatives is often confirmed using spectroscopic methods such as NMR. For example, the structure of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine was confirmed by 1H NMR and single-crystal X-ray study . The trans-fused derivatives, such as the one , are expected to exhibit biased double chair conformations with the substituents in equatorial and axial positions .

Chemical Reactions Analysis

Oxazine derivatives can undergo various chemical reactions, typically influenced by the substituents on the nitrogen and the oxygen atoms. The papers provided do not detail specific reactions for trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one, but studies on similar compounds show that the stereochemistry can significantly affect the outcome of reactions due to the conformational preferences of the cis- and trans-fused systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives are closely related to their molecular structure. The conformational analysis of N-Methyl-substituted cis- and trans-fused octahydro-2H-1,3- and -3,1-benzoxazines indicates that the trans-fused derivatives have roughly equal contributions of equatorial and axial N-methyl groups . The crystal structure of a related compound showed that the two fused six-membered rings adopt chairlike conformations, which are slightly flattened around the nitrogen atoms . These structural features can influence properties such as solubility, boiling and melting points, and reactivity.

properties

IUPAC Name

(4aR,8aR)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIZQFKOPQTSSA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCC2OCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCCC[C@H]2OCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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